molecular formula C16H16N2O2 B6368745 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% CAS No. 1261896-28-9

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%

Cat. No. B6368745
CAS RN: 1261896-28-9
M. Wt: 268.31 g/mol
InChI Key: JHLGDNQMIVKNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% (2-H6-3PCP) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 135-137°C, and a molecular weight of 279.34 g/mol. 2-H6-3PCP is a versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including biochemistry, pharmacology, and organic chemistry. It has been used as a model compound to study the structure-activity relationships of various drugs and their interactions with biological systems. In addition, 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of these drugs.

Mechanism of Action

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is known to act as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor found in the brain. It binds to the receptor and stimulates its activity, which results in increased levels of the neurotransmitter GABA. This leads to a decrease in neuronal activity and can produce a calming effect.
Biochemical and Physiological Effects
2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects, including effects on the nervous system, cardiovascular system, and immune system. In the nervous system, it has been shown to produce a calming effect and to reduce anxiety. In the cardiovascular system, it has been found to reduce blood pressure and to improve circulation. In the immune system, it has been found to have an anti-inflammatory effect and to reduce the incidence of allergies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in laboratory experiments is its versatility. It can be used in a variety of research settings, and its effects can be easily measured. However, there are some limitations to using 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in laboratory experiments. For example, it is not very stable and can easily decompose in the presence of heat or light. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%. One potential area of research is the development of new drugs that target the GABA-A receptor, which is the receptor that 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% binds to. Another potential area of research is the development of new methods for synthesizing 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%, which could lead to more efficient and cost-effective production of the compound. Finally, further research into the biochemical and physiological effects of 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is synthesized through a multi-step process that involves the condensation of pyridine-3-carbaldehyde and 2-hydroxy-6-phenylpyridine. The condensation process is catalyzed by an acid or base, and the reaction is carried out at a temperature of 40-50°C. The product is then purified by recrystallization and a final purification step involving column chromatography.

properties

IUPAC Name

6-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-8-4-7-14(17-15)12-5-3-6-13(11-12)16(20)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLGDNQMIVKNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683208
Record name 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-28-9
Record name 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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